molecular formula C13H17NO3 B1314577 Benzyl (2-hydroxycyclopentyl)carbamate CAS No. 221152-90-5

Benzyl (2-hydroxycyclopentyl)carbamate

Cat. No. B1314577
M. Wt: 235.28 g/mol
InChI Key: NPXGDPYTWXXJKU-UHFFFAOYSA-N
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Description

Benzyl (2-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . This compound can be viewed as the ester of carbamic acid and benzyl alcohol .


Molecular Structure Analysis

The molecular structure of Benzyl (2-hydroxycyclopentyl)carbamate consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Benzyl (2-hydroxycyclopentyl)carbamate is a white solid that is soluble in organic solvents and moderately soluble in water .

Scientific Research Applications

Cholinesterase Inhibition

Benzyl carbamates have been studied for their ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property is significant in the context of neurodegenerative diseases like Alzheimer's. For instance, a study demonstrated that certain proline-based benzyl carbamates exhibited moderate inhibitory effects against AChE and notable anti-BChE activity, comparable to rivastigmine, a drug used in Alzheimer's treatment (Pizova et al., 2017).

Catalysis in Chemical Reactions

Benzyl carbamates are used in catalytic processes, such as the gold(I)-catalyzed intramolecular hydrofunctionalization of allenes. They can effectively form various heterocycles, demonstrating their versatility in synthetic chemistry (Zhang et al., 2006).

Antibacterial Properties

Certain benzyl carbamates have shown potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains. Their structure plays a crucial role in this antibacterial activity, highlighting their potential in addressing antibiotic resistance (Liang et al., 2020).

Potential Anticholinesterases

Benzyl carbamates have been synthesized and assessed for anticholinesterase action, demonstrating potent inhibition of AChE or BChE. Their structure-activity relations are valuable for understanding their interaction with cholinesterase inhibitors, which has implications in treating neurodegenerative diseases (Luo et al., 2005).

Synthesis and Characterization of New Monomers

These compounds have been used in the synthesis of new monomers, like 2-hydroxy-4-benzophenonyl allyl carbamate, which have applications in areas like polymer degradation and stability (Pan et al., 1995).

Selective Inhibitors of BChE

Benzyl carbamates have been prepared as selective inhibitors of BChE, showing more potent activity than clinically used rivastigmine. This suggests their potential therapeutic application in disorders where BChE activity is implicated (Magar et al., 2021).

Safety And Hazards

The safety data sheet for benzyl carbamate suggests that it is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, or vapors and to use personal protective equipment .

Future Directions

A study has reported a new process occurring during the cascade condensation of glyoxal with ammonia derivatives . This novel strategy is promising for future studies on C (sp 3 )–H functionalisation .

properties

IUPAC Name

benzyl N-(2-hydroxycyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXGDPYTWXXJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-hydroxycyclopentyl)carbamate

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